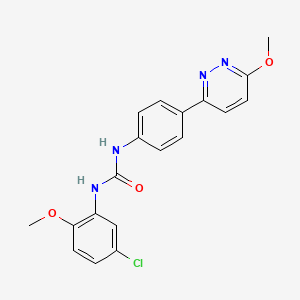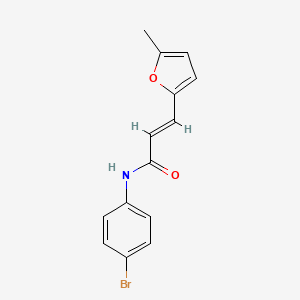
(2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a type of enamide, which are compounds characterized by the presence of an amide group adjacent to a carbon-carbon double bond. Enamides are known for their bioactivity and are common pharmacophores in various natural products. They are also used as reagents for asymmetric incorporation of nitrogen functionality into other molecules .
Synthesis Analysis
The synthesis of enamides can be achieved through the isomerization of N-allyl amides. This process allows for the formation of geometrically defined di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. The paper by reports a general atom economic method for this isomerization, which is particularly noteworthy for its ability to produce highly substituted and Z-enamides, which have been challenging to synthesize in the past. Although the specific compound is not synthesized in the papers provided, the methods described could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of enamides, including the compound , is typically confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and HR-MS. These methods allow for the detailed characterization of the molecular framework and the confirmation of the geometric configuration of the enamide bond . The presence of substituents on the benzene ring, such as the 4-bromophenyl group, can influence the electronic properties and reactivity of the enamide.
Chemical Reactions Analysis
Enamides can undergo various chemical reactions due to the presence of the reactive amide group and the carbon-carbon double bond. For instance, the paper by describes the use of N-(2-arylethyl)-2-methylprop-2-enamides as templates for the fabrication of molecularly imprinted polymers, which involves the hydrolysis of an amide linkage. The specific reactivity of (2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide would depend on its particular substituents and the conditions under which it is reacted.
Physical and Chemical Properties Analysis
The physical and chemical properties of enamides are influenced by their molecular structure. The presence of substituents such as the 4-bromophenyl and 5-methylfuran-2-yl groups can affect properties like solubility, melting point, and reactivity. The adsorption studies mentioned in indicate that enamides can have a high affinity towards certain biomolecules, which is a significant property for applications in molecular imprinting and potentially in drug design. The characterization of these properties would typically involve techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), solid-state 13C NMR (CP MAS NMR), and Brunauer–Emmett–Teller (BET) analysis to study surface area and porosity .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Synthesis of Brominated Compounds : A study by Qiu et al. (2009) focuses on a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlighting techniques that might be applicable in synthesizing brominated aromatic compounds similar to "(2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide" Qiu et al., 2009.
Biological Activity
- Drug Design and DNA Interaction : Research on Hoechst 33258 and its analogues by Issar and Kakkar (2013) reviews how certain synthetic dyes bind to DNA, which may be relevant for understanding how structurally similar compounds could interact with biological molecules Issar & Kakkar, 2013.
Mechanistic Insights and Toxicology
- Neurotoxicity Mechanisms : LoPachin and Gavin (2015) provide mechanistic insights into the neurotoxicity of chemical toxicants, which could offer a framework for assessing the toxicity of novel compounds, including those with a structure similar to "(2E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide" LoPachin & Gavin, 2015.
Environmental and Health Impacts
- Acrylamide in Foods : A review by Friedman (2003) on the chemistry, biochemistry, and safety of acrylamide, especially its formation in foods, could provide context on the environmental and health impacts of acrylamide and potentially similar compounds Friedman, 2003.
Propriétés
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRRQBCYUXVINB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

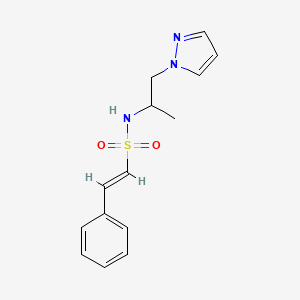
![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)
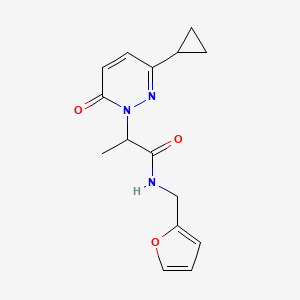
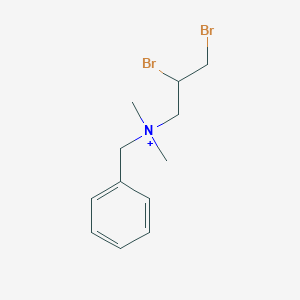

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)
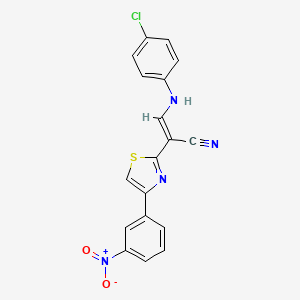
![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
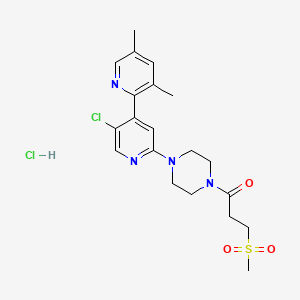
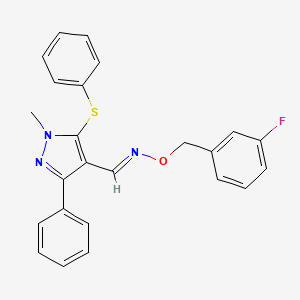
![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
![1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2542370.png)

